Androst-1-ene-3,17-dione
Overview
Description
Androst-1-ene-3,17-dione: is a synthetic androgen and anabolic steroid. It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione and acts as an androgen prohormone of 1-testosterone, a derivative of dihydrotestosterone . This compound is known for its role in enhancing muscle mass and strength, making it popular in the field of sports and bodybuilding .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Androst-1-ene-3,17-dione can be synthesized through the dehydrogenation of androst-4-ene-3,17-dione using 3-ketosteroid-Δ1-dehydrogenase.
Microbial Biotransformation: Another method involves the microbial transformation of androst-4-ene-3,17-dione to this compound using specific strains of bacteria or fungi.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androst-1-ene-3,17-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form androst-1-ene-3,17-diol, a compound with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Enzymes like 3-ketosteroid-Δ1-dehydrogenase are used as catalysts in biotransformation reactions.
Major Products:
Oxidized Derivatives: Products like androst-1,4-diene-3,17-dione are formed through oxidation.
Reduced Derivatives: Reduction leads to compounds like androst-1-ene-3,17-diol.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- Androst-1-ene-3,17-dione acts as a prohormone, converting into 1-testosterone in the body . This conversion involves the reduction of the 17-keto group to a hydroxyl group, facilitated by specific enzymes .
- The compound binds to androgen receptors, initiating a cascade of events that lead to increased protein synthesis and muscle growth .
Comparison with Similar Compounds
Androst-4-ene-3,17-dione:
Androst-5-ene-3β,17β-diol:
Uniqueness:
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQCDPCDVWDDE-RNQTWYFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628440 | |
Record name | Androst-1-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21507-41-5 | |
Record name | Androst-1-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21507-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androst-1-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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